5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
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Overview
Description
5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a carboxylic acid group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the condensation of a suitable aldehyde with a urea derivative, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 5-(((2-formyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.
Scientific Research Applications
5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-(((2-Hydroxyethyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- 5-(((2-Hydroxyethyl)(ethyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- 5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
16490-09-8 |
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Molecular Formula |
C9H13N3O5 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
5-[[2-hydroxyethyl(methyl)amino]methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H13N3O5/c1-12(2-3-13)4-5-6(8(15)16)10-9(17)11-7(5)14/h13H,2-4H2,1H3,(H,15,16)(H2,10,11,14,17) |
InChI Key |
OMARWGDEOAPEFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC1=C(NC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
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